1,4,10-Trioxa-7,13-diazacyclopentadecane

Vue d'ensemble

Description

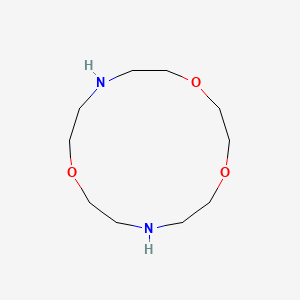

1,4,10-Trioxa-7,13-diazacyclopentadecane is a chemical compound with the molecular formula C10H22N2O3. It is also known by its IUPAC name, this compound. This compound is a macrocyclic ligand, which means it can form stable complexes with metal ions. It is commonly used in various scientific research applications due to its unique chemical properties .

Mécanisme D'action

Target of Action

The primary target of the compound 1,4,10-Trioxa-7,13-diazacyclopentadecane is the copper (II) atom . The compound forms a complex with the copper (II) atom, which plays a crucial role in various biochemical reactions .

Mode of Action

The this compound interacts with its target, the copper (II) atom, by forming a seven-coordinated complex . This complex is characterized by a deformed pentagonal bipyramidal coordination, involving the two nitrogens and three oxygens of the 15-membered ring of the compound, and two oxygens from acetato groups .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its interaction with the copper (II) atom . The formation of the complex can influence the biochemical reactions involving the copper (II) atom .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in an inert atmosphere at temperatures between 2-8°C for optimal stability . .

Analyse Biochimique

Biochemical Properties

1,4,10-Trioxa-7,13-diazacyclopentadecane plays a crucial role in biochemical reactions by acting as a chelating agent. It forms stable complexes with metal ions such as copper (II), which can influence various enzymatic activities. For instance, the compound can interact with enzymes that require metal cofactors for their catalytic activity. The nature of these interactions often involves the coordination of the metal ion by the nitrogen and oxygen atoms in the macrocyclic ring, thereby stabilizing the metal ion and enhancing the enzyme’s function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to chelate metal ions can impact the availability of these ions for cellular processes, thereby affecting the activity of metal-dependent enzymes and proteins. This can lead to changes in cellular metabolism and gene expression patterns .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind metal ions through its nitrogen and oxygen atoms. This binding can inhibit or activate enzymes by altering the metal ion’s availability or by stabilizing the enzyme-metal complex. Additionally, the compound can influence gene expression by modulating the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, the compound has been observed to maintain its chelating activity over extended periods, while in in vivo studies, its effects may be influenced by metabolic processes and degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may enhance the activity of metal-dependent enzymes by stabilizing metal ions. At high doses, it can exhibit toxic effects due to excessive chelation of essential metal ions, leading to disruptions in cellular processes and potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that require metal ions as cofactors. The compound can interact with enzymes such as metalloproteases and metal-dependent oxidoreductases, influencing their activity and the overall metabolic flux. These interactions can affect the levels of various metabolites and the efficiency of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to chelate metal ions can influence its localization and accumulation in specific cellular compartments. This distribution can affect the compound’s activity and its impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, particularly in metal-dependent cellular processes .

Méthodes De Préparation

1,4,10-Trioxa-7,13-diazacyclopentadecane can be synthesized through several synthetic routes. One common method involves the reaction of diethanolamine with formaldehyde and ethylene glycol under acidic conditions. The reaction typically proceeds through a series of condensation and cyclization steps to form the desired macrocyclic structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

1,4,10-Trioxa-7,13-diazacyclopentadecane undergoes various chemical reactions, including:

Complexation Reactions: It forms stable complexes with metal ions such as copper(II), nickel(II), and zinc(II).

Substitution Reactions: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Applications De Recherche Scientifique

1,4,10-Trioxa-7,13-diazacyclopentadecane has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

1,4,10-Trioxa-7,13-diazacyclopentadecane is similar to other macrocyclic ligands, such as:

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound has a similar structure but contains an additional oxygen atom, which can affect its complexation properties and reactivity.

4,7,13-Trioxa-1,10-diazacyclopentadecane: This compound has a different arrangement of oxygen and nitrogen atoms, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific arrangement of donor atoms, which allows it to form highly stable complexes with a wide range of metal ions .

Activité Biologique

1,4,10-Trioxa-7,13-diazacyclopentadecane is a macrocyclic compound recognized for its complex structure and potential biological activities. This compound, particularly in its derivative form with bis(2,8-dichloro-1H-purin-6-yl) substitutions, has garnered attention in various fields such as medicinal chemistry, coordination chemistry, and materials science.

- Molecular Formula : C20H22Cl4N10O3

- Molecular Weight : 592.3 g/mol

- IUPAC Name : 7,13-bis(2,8-dichloro-7H-purin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane

- CAS No : 149246-39-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the macrocyclic ring and the introduction of purinyl groups. The specific conditions for these reactions often require careful selection of solvents and catalysts to optimize yield and purity.

The primary biological activity of this compound is attributed to its ability to form stable complexes with various metal ions. These complexes can interact with biomolecules such as proteins and nucleic acids, potentially influencing numerous biological pathways. For instance:

- Metal Ion Complexation : The compound can form complexes with transition metals which may enhance or inhibit specific enzymatic activities.

- Interaction with Biomolecules : It has been shown to interact with proteins like ERK2 kinase and exhibit topoisomerase inhibitory activity .

Case Studies and Research Findings

- Radionuclide Imaging : A study demonstrated that a complex derived from this compound showed promising results in imaging bone calcification in animal models. The complex exhibited preferential uptake in bone tissue compared to conventional imaging agents .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably, it displayed significant activity against liver cancer cells (HepG2) using MTT assays to measure cell viability .

- DNA Cleavage Activity : Research indicated that metal complexes formed with this ligand exhibited pronounced cleavage activity against supercoiled plasmid DNA in the presence of hydrogen peroxide, suggesting potential applications in gene therapy or molecular biology .

Comparative Analysis

The biological activity of this compound can be compared with other macrocyclic compounds known for similar properties:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Metal ion complexation; cytotoxicity | Forms stable complexes; interacts with DNA |

| 1,4,10-Tetraoxa-7,16-diazacyclooctadecane | Coordination chemistry | Known for selective metal ion binding |

| 1,7,10-Trioxa-4,13-diazacyclopentadecane | Antimicrobial properties | Exhibits broad-spectrum antimicrobial activity |

Propriétés

IUPAC Name |

1,4,10-trioxa-7,13-diazacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3/c1-5-13-6-2-12-4-8-15-10-9-14-7-3-11-1/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHIZMRUXPMSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNCCOCCOCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185173 | |

| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31249-95-3 | |

| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31249-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031249953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kryptofix 21 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,10-trioxa-7,13-diazacyclopentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,4,10-Trioxa-7,13-diazacyclopentadecane and its derivatives primarily act as metal ion chelators. [1-4, 7, 8, 11, 15, 16, 19-21] The interaction involves the coordination of metal ions by the nitrogen and oxygen atoms within the macrocyclic structure. [, , ] Downstream effects vary depending on the specific metal ion and the overall structure of the derivative. For example, binding of cadmium (II) to 7-anthracenylmethyl-13-(2,2-dimethyl-2-hydroxyethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane leads to selective fluorescence enhancement at basic pH. [] Other derivatives, like the one incorporating ferrocene, exhibit electrochemical responses upon binding specific metal ions. []

ANone:

- Spectroscopic data: Spectroscopic characterization of the compound and its derivatives can be found in various research papers. For instance, NMR data (both homonuclear and heteronuclear) is reported for 1,1'-(this compound-7,13-diyldicarbonyl)ferrocene hydrate. []

A: Yes, computational methods like DFT (Density Functional Theory) have been employed to investigate the properties and behavior of this compound and its derivatives. [, ] For instance, DFT calculations have been used to study the stability trends of metal complexes with a derivative containing diacetic acid arms, explaining the unusual stability order observed experimentally. [] Additionally, DFT calculations have been applied to explore the mechanism of peptide hydrolysis by zirconium (IV) complexes containing the compound as a ligand. []

ANone: Modifications to the basic structure of this compound significantly impact its activity, potency, and selectivity. [1-4, 7, 8, 11-13, 16, 19-21]

- Ring Size: Increasing the ring size, such as in 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, can alter metal ion selectivity. [, , ]

- Pendant Arms: Introducing functionalized pendant arms, like those with phosphonate or carboxylate groups, significantly influences metal ion binding affinity and selectivity. [, , , , , ]

- Fluorescent Groups: Incorporating fluorescent groups, such as anthracene, can generate fluorescence-based sensors for specific metal ions. [, ]

A: While specific historical milestones are not explicitly mentioned in the provided excerpts, the research highlights the compound's evolution from a simple macrocycle to a versatile building block for various applications. Early studies focused on its metal-binding properties and the development of selective ligands for different metal ions. [, , , ] Subsequent research explored incorporating the compound into more complex structures, leading to applications in electrochemical sensing, [, , , ] fluorescence-based detection, [, ] and potential catalytic systems. []

ANone: Research on this compound and its derivatives heavily relies on cross-disciplinary collaborations. [1-4, 7-13, 15-21] Key areas of synergy include:

- Coordination Chemistry: Investigating the metal-binding properties of the compound and its derivatives, leading to the design of selective ligands for various applications. [, , , , , , ]

- Materials Science: Incorporating the compound into polymeric matrices and developing sensor devices for detecting specific metal ions. [, , , ]

- Computational Chemistry: Employing computational methods like DFT to model the structure, stability, and reactivity of the compound and its derivatives, providing insights into their behavior and guiding further experimental work. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.